N-[2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-5-[(2-hydroxyethylamino)methyl]-1-methyl-2-oxopyridine-3-carboxamide
Description
. This compound has garnered significant attention due to its unique chemical properties and potential therapeutic benefits.
Properties
Molecular Formula |
C25H24N4O5 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-5-[(2-hydroxyethylamino)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C25H24N4O5/c1-29-15-16(14-27-7-8-30)11-19(25(29)32)24(31)28-21-4-2-3-18(20(21)13-26)17-5-6-22-23(12-17)34-10-9-33-22/h2-6,11-12,15,27,30H,7-10,14H2,1H3,(H,28,31) |
InChI Key |
CAWQORGXRONNAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(=O)NC2=CC=CC(=C2C#N)C3=CC4=C(C=C3)OCCO4)CNCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID30107136-Compound-Example50 involves a series of chemical reactions that require precise control of reaction conditions. The synthetic route typically includes steps such as condensation, cyclization, and purification. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of PMID30107136-Compound-Example50 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to ensure consistent quality and efficiency. Advanced purification methods, such as chromatography and crystallization, are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
PMID30107136-Compound-Example50 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
PMID30107136-Compound-Example50 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on cellular processes and molecular pathways.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of PMID30107136-Compound-Example50 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby modulating cellular processes and pathways involved in disease progression. The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PMID30107136-Compound-Example50 include various derivatives and analogs that share structural similarities. Some of these compounds are:
- 1,2,4-oxadiazole derivatives
- 1,3,4-oxadiazole derivatives
- 1,3,4-thiadiazole derivatives
- Aromatic acetylene derivatives
Uniqueness
PMID30107136-Compound-Example50 stands out due to its unique chemical structure and specific therapeutic applications. Unlike its analogs, this compound has shown promising results in preclinical studies for treating human immunodeficiency virus infection and hepatitis, making it a valuable candidate for further research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
